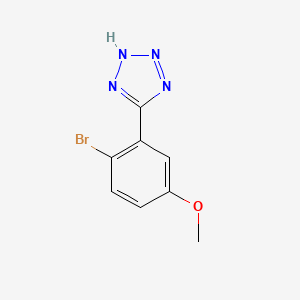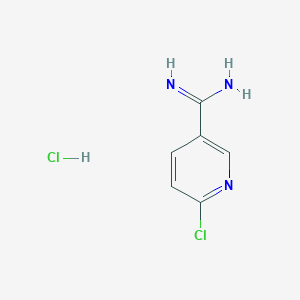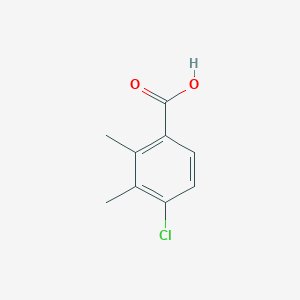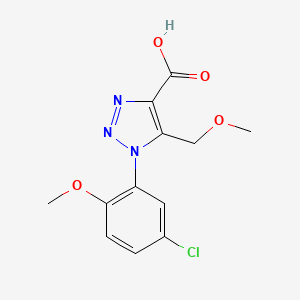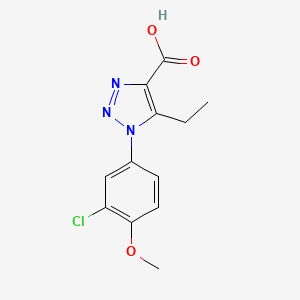![molecular formula C12H26Cl2N2 B1487638 [(1-Cyclohexylpiperidin-3-YL)methyl]amine CAS No. 883533-78-6](/img/structure/B1487638.png)
[(1-Cyclohexylpiperidin-3-YL)methyl]amine
Übersicht
Beschreibung
[(1-Cyclohexylpiperidin-3-YL)methyl]amine , also known as CPP or Cyclohexylpiperidine , is an organic compound. Its chemical formula is C₁₂H₂₄N₂ . The compound features a cyclohexyl group attached to a piperidine ring, with a methylamine substituent. CPP is widely used in scientific research.
Synthesis Analysis
The synthesis of CPP involves the reaction of cyclohexylamine with 3-chloropiperidine . The nucleophilic substitution of the chlorine atom by the amine group results in the formation of CPP. The reaction proceeds under mild conditions and yields the desired product.
Molecular Structure Analysis
CPP’s molecular structure consists of a cyclohexyl ring fused to a piperidine ring. The methylamine group is attached to the piperidine nitrogen. The compound exhibits a tertiary amine functionality, making it a versatile building block for various chemical transformations.
Chemical Reactions Analysis
CPP participates in several chemical reactions:
- Alkylation : CPP can undergo alkylation reactions, where the amine nitrogen is substituted with alkyl groups.
- Reductive Amination : CPP serves as a reagent in reductive amination reactions, allowing the introduction of new functional groups.
- Ring-Opening Reactions : The cyclohexyl ring can undergo ring-opening reactions, leading to diverse derivatives.
Physical And Chemical Properties Analysis
- Melting Point : CPP melts at approximately 60°C .
- Solubility : It is soluble in common organic solvents like methanol , ethanol , and acetone .
- Stability : CPP is stable under ambient conditions.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysis Research has highlighted the utilization of “[(1-Cyclohexylpiperidin-3-YL)methyl]amine” in various chemical synthesis processes. Lifchits and Charette (2008) described its role in the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. This reaction is crucial for synthesizing complex organic molecules, including drugs like serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008). Additionally, Uozumi et al. (2004) explored its use in catalytic asymmetric allylic amination in water, a process important for the enantioselective synthesis of organic compounds (Uozumi, Tanaka & Shibatomi, 2004).
Biomedical Applications In the realm of biomedical research, Noolvi et al. (2014) synthesized a series of novel azetidine-2-one derivatives of 1H-benzimidazole, using a compound structurally similar to “[(1-Cyclohexylpiperidin-3-YL)methyl]amine”. These compounds showed promising antimicrobial and cytotoxic activities, indicating potential applications in developing new therapeutic agents (Noolvi et al., 2014).
Material Science The compound also finds applications in material science. Orme and Wilson (2015) demonstrated the use of 1-cyclohexylpiperidine, a compound similar to “[(1-Cyclohexylpiperidin-3-YL)methyl]amine”, as a thermolytic draw solute for osmotically driven membrane processes, showcasing its potential in improving water purification technologies (Orme & Wilson, 2015).
Safety And Hazards
- Irritant : CPP may cause skin and eye irritation. Handle with care.
- Toxicity : While not highly toxic, avoid inhalation or ingestion.
- Storage : Store in a cool, dry place away from direct sunlight.
Zukünftige Richtungen
CPP continues to be a valuable research tool. Future studies may explore its potential in drug development, receptor modulation, and therapeutic applications.
Eigenschaften
IUPAC Name |
(1-cyclohexylpiperidin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c13-9-11-5-4-8-14(10-11)12-6-2-1-3-7-12/h11-12H,1-10,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSJEOPMBGXGSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCCC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Cyclohexylpiperidin-3-YL)methyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



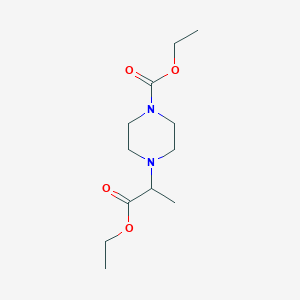
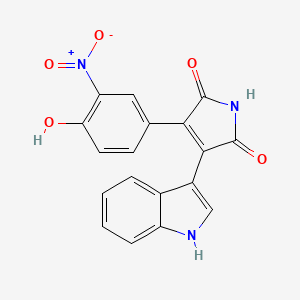
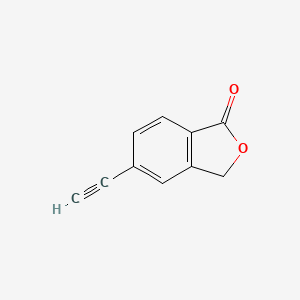
![8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine](/img/structure/B1487564.png)
![5-Chloro-3-iodopyrazolo[1,5-a]pyrimidine](/img/structure/B1487565.png)
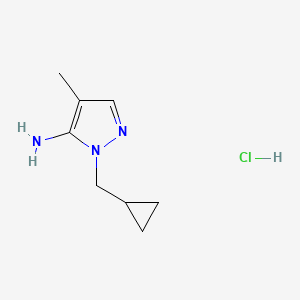

![8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B1487572.png)
